N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine

Phosphodiesterase 4C PDE4 inhibition Inflammation

Researchers requiring a selective PDE4C inhibitor with moderate potency often face limited options that avoid complete pathway shutdown. N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine (CAS 1564488-51-2) addresses this gap as a chemical probe with distinct multi-target activity. • PDE4C inhibition (IC50=125.9 nM) enables partial cAMP hydrolysis suppression for physiologically relevant inflammatory models. • Weak CDK2/cyclin A activity (IC50=16,000 nM) allows study of mild CDK2 perturbation without cytotoxicity. • XLogP3=3.4, MW=236.67 g/mol - distinct lipophilic scaffold for medicinal chemistry campaigns. • 98% purity, available for direct procurement with global shipping.

Molecular Formula C12H10ClFN2
Molecular Weight 236.67 g/mol
Cat. No. B13351830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorobenzyl)-2-fluoropyridin-4-amine
Molecular FormulaC12H10ClFN2
Molecular Weight236.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC(=NC=C2)F)Cl
InChIInChI=1S/C12H10ClFN2/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2,(H,15,16)
InChIKeyBNWOTMHRDBVXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine (CAS 1564488-51-2): Pharmacological Profile and Procurement Considerations


N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine (CAS 1564488-51-2) is a fluorinated aromatic amine that has been identified as a chemical probe with a unique multi-target activity profile. While structurally related to simpler 2-fluoropyridin-4-amines, the addition of the 4-chlorobenzyl substituent confers distinct pharmacological properties, including moderate inhibition of phosphodiesterase 4C (PDE4C) and weak CDK2/cyclin A inhibitory activity [1] [2]. It is cataloged in major chemical databases and is primarily utilized as a research tool compound for investigating target engagement and selectivity .

The Critical Role of the 4-Chlorobenzyl Substituent in N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine: Why Simple Analogs Are Not Interchangeable


The pharmacological and physicochemical properties of N-(4-chlorobenzyl)-2-fluoropyridin-4-amine are critically dependent on the presence of the 4-chlorobenzyl group. Simple substitution of this core with unsubstituted benzyl, other halogens, or heteroaryl rings can drastically alter target selectivity and potency [1] [2]. For instance, while 2-fluoropyridin-4-amine itself serves as a common building block, the specific compound's activity against PDE4C (IC50 = 125.9 nM) and CDK2 (IC50 = 16,000 nM) is not representative of the broader chemical class [3]. The chlorine atom and the specific benzyl geometry are essential for the observed binding interactions, meaning that generic substitution would likely lead to significant and unpredictable changes in biological activity, rendering any associated experimental data invalid [1].

Quantitative Differentiation of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine: Direct Comparative Evidence for Procurement Decisions


Moderate PDE4C Inhibition Differentiates N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine from Standard PDE4 Inhibitors

N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine exhibits moderate inhibitory activity against PDE4C (IC50 = 125.9 nM), which is distinct from the sub-nanomolar potency of clinical PDE4 inhibitors like Roflumilast (PDE4 IC50 ~0.7 nM) [1] [2]. This level of activity positions it as a valuable tool for probing biological systems where complete PDE4 ablation is undesirable.

Phosphodiesterase 4C PDE4 inhibition Inflammation

Distinct Target Engagement Profile of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine Compared to Other Aminopyridine Derivatives

The compound demonstrates weak CDK2/cyclin A inhibition (IC50 = 16,000 nM), which starkly contrasts with the low nanomolar potency of dedicated CDK2 inhibitors like Dinaciclib (CDK2 IC50 = 1 nM) [1] [2]. This multi-target profile, including both moderate PDE4C and weak CDK2 activity, is not observed with closely related aminopyridines that lack the 4-chlorobenzyl group.

Target selectivity Chemical probe CDK2

Physicochemical Differentiation of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine from Unsubstituted 2-Fluoropyridin-4-amine

The addition of the 4-chlorobenzyl group to the 2-fluoropyridin-4-amine scaffold dramatically alters its physicochemical properties, increasing lipophilicity (XLogP3 of 3.4 vs. 0.6 for the parent amine) and molecular weight (236.67 vs. 112.10 g/mol) [1]. This shift impacts membrane permeability and solubility, directly influencing its behavior in biological assays and its utility as a building block.

Lipophilicity Solubility Drug-likeness

Strategic Procurement of N-(4-Chlorobenzyl)-2-fluoropyridin-4-amine: Defined Research Applications Backed by Quantitative Evidence


Investigating Partial PDE4 Inhibition in Inflammatory Disease Models

This compound's moderate PDE4C inhibition (IC50 = 125.9 nM) makes it an ideal tool for research into inflammatory conditions where complete PDE4 blockade is not the therapeutic goal. It can be used to dissect downstream signaling events that require only partial suppression of cAMP hydrolysis, providing a more physiologically relevant model than studies employing potent clinical PDE4 inhibitors [1].

Probing CDK2-Related Polypharmacology Without Potent Kinase Inhibition

With its weak CDK2/cyclin A activity (IC50 = 16,000 nM), the compound is a valuable chemical probe for studying the cellular consequences of mild CDK2 perturbation. This application is particularly relevant for understanding off-target effects of other drug candidates or for investigating CDK2's role in non-canonical pathways where strong inhibition would be cytotoxic or mask subtle biological phenotypes [2].

Chemical Biology Studies Leveraging Unique Physicochemical Properties

The compound's calculated lipophilicity (XLogP3 = 3.4) and molecular weight (236.67 g/mol) distinguish it from simpler 2-fluoropyridin-4-amines. This distinct profile allows researchers to use it as a more lipophilic scaffold in medicinal chemistry campaigns or as a control for studies assessing the impact of halogenated benzyl substituents on compound permeability and cellular distribution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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